molecular formula C15H34P2 B3338406 1,3-Bis(DI-I-propylphosphino)propane CAS No. 91159-11-4

1,3-Bis(DI-I-propylphosphino)propane

Cat. No. B3338406
CAS RN: 91159-11-4
M. Wt: 276.38 g/mol
InChI Key: QRPNDOFSVHOGCK-UHFFFAOYSA-N
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Description

1,3-Bis(DI-I-propylphosphino)propane, also known as dippp, is an organophosphorus compound with the molecular formula C15H34P2 . It has a molecular weight of 276.38 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon chain with a diisopropylphosphino group attached to the first and third carbons . The exact 3D structure is not provided in the search results.


Chemical Reactions Analysis

This compound is used as a catalyst for various reactions. It has been used for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and the efficient carbonylation of aryl chlorides .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid . It has a boiling point of 332.0±25.0 °C at 760 mmHg . It is insoluble in water . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the search results .

Scientific Research Applications

Polymer Synthesis and Properties:

  • Kumada Catalyst Transfer Polycondensation: This compound has been used as a ligand in the synthesis of polyfluorenes, demonstrating its utility in controlled polymerization processes (Sui, Shi, Wang, Geng, & Wang, 2015).
  • Poly(Amide-Imide) Synthesis: It is instrumental in the synthesis of new poly(amide-imide)s with varied properties, highlighting its role in advanced polymer engineering (Faghihi, Shabanian, & Valikhani, 2011).

Catalysis and Chemical Reactions:

  • CO-ethylene Copolymerization: Used in palladium(II) complexes for catalyzing CO-ethylene copolymerization, showing its potential in catalytic applications (Bianchini, Meli, Oberhauser, Segarra, Claver, & Suárez, 2007).
  • Nickel(II) Catalysis: Employed in the synthesis of aryl-1,2,3,4-tetrahydroisoquinolines, indicating its utility in facilitating nickel(II) phosphine ligand catalyzed coupling reactions (Pridgen, 1980).

Molecular and Material Synthesis:

  • Synthesis of Polynuclear Silver(I) Complexes: Its reaction with Ag salts results in the formation of polynuclear silver(I) complexes, which have been studied for their structural, thermal, and luminescent properties (Yuan, Han, Lin, Cui, Liu, Li, Jin, Yang, & Zhang, 2016).
  • Synthesis of Pt(II)-η3-benzyl Complexes: The compound has been used in thesynthesis of platinum complexes, indicating its role in the preparation of organometallic compounds with potential applications in various fields (Crascall, Litster, Redhouse, & Spencer, 1990).

Biological and Environmental Applications:

  • Bioremediation of Bisphenol A: In studies involving the bioremediation of Bisphenol A, a compound known for its environmental impact, 1,3-bis(diethylphosphino)propane has shown potential in enhancing biodegradability in non-aqueous media (Chhaya & Gupte, 2013).

Complex Formation and Characterization:

Safety and Hazards

1,3-Bis(DI-I-propylphosphino)propane may be harmful if swallowed . It can cause mild to moderate irritation of the eyes and slight to mild irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

1,3-Bis(DI-I-propylphosphino)propane is currently used for research and development purposes . Its use as a catalyst in various chemical reactions suggests potential for further exploration in the field of organic synthesis .

Biochemical Analysis

Biochemical Properties

1,3-Bis(DI-I-propylphosphino)propane is known to act as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It facilitates the cross-methylation of aryl chlorides, a process that involves the transfer of a methyl group from one molecule to another . This can lead to changes in the properties of the target molecule, potentially influencing its activity or function within the cell.

properties

IUPAC Name

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPNDOFSVHOGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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